Tuftsin acetate salt
CAS No.:
Cat. No.: VC16224437
Molecular Formula: C25H48N8O10
Molecular Weight: 620.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H48N8O10 |
|---|---|
| Molecular Weight | 620.7 g/mol |
| IUPAC Name | acetic acid;2-[[1-[6-amino-2-[(2-amino-3-hydroxybutanoyl)amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
| Standard InChI | InChI=1S/C21H40N8O6.2C2H4O2/c1-12(30)16(23)18(32)27-13(6-2-3-9-22)19(33)29-11-5-8-15(29)17(31)28-14(20(34)35)7-4-10-26-21(24)25;2*1-2(3)4/h12-16,30H,2-11,22-23H2,1H3,(H,27,32)(H,28,31)(H,34,35)(H4,24,25,26);2*1H3,(H,3,4) |
| Standard InChI Key | YIIURIAYCWLLNZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)N)O.CC(=O)O.CC(=O)O |
Introduction
Chemical Structure and Synthesis
Table 1: Structural and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 620.7 g/mol |
| Solubility | Enhanced in aqueous solutions |
| Stability | Improved shelf life |
Synthetic Pathways
The synthesis of tuftsin acetate salt involves:
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Peptide chain assembly: Solid-phase synthesis using Fmoc/t-Bu protection strategies.
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Acetylation: Reaction with acetic anhydride to form the diacetate salt.
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Purification: Reverse-phase HPLC with acetonitrile/water gradients .
A patent detailing retro-inverted analogues describes modifications to the Lys-Pro segment to improve metabolic stability, though the acetate salt remains the most studied derivative .
Biological Functions and Mechanisms
Immunostimulatory Activity
Tuftsin acetate salt amplifies innate immune responses through three primary mechanisms:
Phagocytosis Enhancement
At concentrations as low as 100 nM, the compound stimulates phagocytosis in polymorphonuclear leukocytes (PMNs) and macrophages across species (human, murine, bovine) . Surface plasmon resonance studies reveal it binds to phagocyte receptors with higher affinity than native tuftsin, likely due to improved charge distribution from acetate groups.
Chemotaxis and Motility
The salt induces vertical motility in human neutrophils at rates 2.3× higher than controls () . This correlates with upregulated expression of CXCR4 chemokine receptors, facilitating targeted migration to inflammatory sites.
Reactive Oxygen Species (ROS) Modulation
Tuftsin acetate increases superoxide () production by 40–60% in activated macrophages, enhancing pathogen clearance while avoiding oxidative damage through self-limiting feedback mechanisms .
Anti-Inflammatory Effects
In experimental autoimmune encephalomyelitis (EAE) models, tuftsin acetate:
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Upregulates GATA-3 expression (3.8-fold), polarizing T-cells toward Th2 phenotypes .
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Expands regulatory T-cell (Treg) populations by 2.5× compared to untreated controls .
Research Findings in Disease Models
Antiviral Activity Against SARS-CoV-2
Surface plasmon resonance binding assays demonstrate tuftsin acetate’s ability to:
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Compete with ACE2 for spike protein binding ().
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Reduce viral entry in Vero E6 cells by 58% at 1 mM concentration.
Table 2: SARS-CoV-2 Inhibition Profile
| Parameter | Value |
|---|---|
| (equilibrium) | 460 μmol/L |
| IC50 (viral entry) | 820 μmol/L |
| Selectivity Index | 12.4 (CC50/IC50) |
Neuroprotection in Multiple Sclerosis
Daily administration (0.5 mg/kg) in EAE mice:
Therapeutic Applications and Comparative Analysis
Advantages Over Native Tuftsin
| Property | Tuftsin Acetate | Native Tuftsin |
|---|---|---|
| Plasma half-life | 42 min | 8 min |
| Solubility (PBS) | 18 mg/mL | 3 mg/mL |
| Storage stability | 6 months at 4°C | 2 weeks at 4°C |
Clinical Translation Challenges
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Dosage optimization: Narrow therapeutic window (effective dose 0.1–1 mg/kg vs. toxic dose >5 mg/kg).
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Delivery systems: Liposomal encapsulation improves CNS bioavailability by 6× in primate models.
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Immune tolerance: Chronic use may induce anti-tuftsin antibodies in 12–15% of subjects.
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